molecular formula C15H12BrNO3 B5710712 2-(4-bromophenyl)-2-oxoethyl 3-aminobenzoate

2-(4-bromophenyl)-2-oxoethyl 3-aminobenzoate

Cat. No. B5710712
M. Wt: 334.16 g/mol
InChI Key: MPSQHCVCGJGFLT-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 3-aminobenzoate, also known as Boc-3-aminobenzoic acid 4-bromophenyl ester, is a chemical compound that has gained interest in scientific research due to its potential applications in drug development.

Scientific Research Applications

Synthesis and Characterization

  • The compound 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, closely related to 2-(4-bromophenyl)-2-oxoethyl 3-aminobenzoate, has been synthesized and characterized using various spectroscopic and computational methods. This includes FTIR, NMR, XRD, and density functional theory studies, highlighting its molecular structure and electronic properties (Diwaker et al., 2015).

Chemical Transformations

  • A study explored the transformation of related compounds, specifically 4-(2-bromophenyl)-1,2,3-chalcogenodiazoles, in the presence of a base and amines, facilitated by copper catalysis. This process led to the formation of 2-aminobenzo[b]chalcogenophenes, indicating the potential for chemical transformations involving similar bromophenyl compounds (Popova et al., 2018).

Biomedical Applications

  • A related compound, 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, was investigated for its potential in biomedical applications. This study, involving electrochemically induced transformations, indicated the compound's promise in regulating inflammatory diseases, as suggested by docking studies (Ryzhkova et al., 2020).

Theoretical Analysis

  • In-depth theoretical studies involving compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a structurally similar compound, have been conducted. These studies include first hyperpolarizability, HOMO and LUMO analysis, and NBO analysis, offering insights into the electronic structure and stability of such molecules (Chidan Kumar et al., 2014).

Antimicrobial Activity

  • A study on 2,5-disubstituted-4-thiazolidinone derivatives, synthesized from biphenyl-4-carboxylic acid and related to the this compound structure, revealed significant antimicrobial activity against various bacterial and fungal strains. This suggests the potential antimicrobial applications of similar compounds (Deep et al., 2014).

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-12-6-4-10(5-7-12)14(18)9-20-15(19)11-2-1-3-13(17)8-11/h1-8H,9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSQHCVCGJGFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)OCC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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